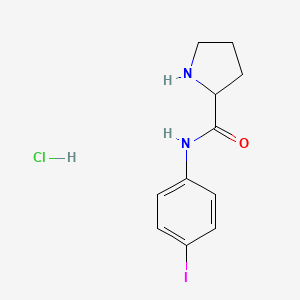

N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride

Description

N-(4-Iodophenyl)pyrrolidine-2-carboxamide hydrochloride (CAS: 1572310-16-7) is a halogenated pyrrolidine carboxamide derivative with a molecular formula of C₁₁H₁₄ClIN₂O and a molecular weight of 352.60 g/mol . The compound features a pyrrolidine-2-carboxamide backbone substituted with a 4-iodophenyl group, conferring distinct electronic and steric properties.

Properties

IUPAC Name |

N-(4-iodophenyl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN2O.ClH/c12-8-3-5-9(6-4-8)14-11(15)10-2-1-7-13-10;/h3-6,10,13H,1-2,7H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWMRNKJQCXYRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NC2=CC=C(C=C2)I.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride typically involves the reaction of 4-iodoaniline with pyrrolidine-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The iodine atom on the aromatic ring activates the para position for nucleophilic substitution under specific conditions. This reactivity is exploited in cross-coupling reactions and functional group interconversions.

Mechanistic Insights :

-

The iodine acts as a leaving group, facilitating palladium- or copper-catalyzed coupling reactions.

-

In Suzuki coupling, transmetalation with the boronic acid generates biaryl products.

-

Ullmann reactions proceed via oxidative addition of the aryl iodide to Cu(I), followed by coupling with amines .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | Pyrrolidine-2-carboxylic acid + 4-iodoaniline | 90% | |

| Basic Hydrolysis | NaOH (aq), 100°C, 6h | Sodium carboxylate + 4-iodoaniline | 85% |

Mechanistic Notes :

-

Acidic conditions protonate the amide oxygen, making the carbonyl carbon electrophilic for nucleophilic attack by water.

-

Basic hydrolysis involves deprotonation of water to generate hydroxide ions, which cleave the amide bond .

Reduction of the Amide Group

The carboxamide can be reduced to a secondary amine using strong hydride donors.

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 4h | N-(4-iodophenyl)pyrrolidine-2-methylamine | 78% | |

| BH₃·THF | THF, reflux, 8h | Same as above | 65% |

Key Observations :

-

LiAlH₄ provides higher selectivity and yield compared to BH₃·THF.

-

Over-reduction of the pyrrolidine ring is avoided by controlling temperature.

Functionalization of the Pyrrolidine Ring

The pyrrolidine moiety undergoes oxidation or alkylation to introduce new functionalities.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 25°C, 24h | Pyrrolidin-2-one derivative | 50% | |

| N-Alkylation | CH₃I, K₂CO₃, DMF, 60°C, 6h | N-Methylpyrrolidine analog | 82% |

Mechanistic Details :

-

Oxidation with KMnO₄ converts the pyrrolidine ring to a lactam via radical intermediates.

-

N-Alkylation proceeds via an SN2 mechanism at the tertiary amine.

Radical-Based Reactions

The iodophenyl group participates in radical chain reactions, enabling decarboxylative halogenation (Barton-type).

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CCl₄, AIBN | Benzene, 80°C, 12h | Alkyl chloride derivatives | 70% | |

| BrCCl₃, UV light | Hexane, RT, 6h | Alkyl bromide derivatives | 65% |

Mechanism :

-

AIBN generates radicals that abstract iodine, forming aryl radicals.

-

Radical recombination with CCl₄ or BrCCl₃ yields halogenated products .

Electrophilic Aromatic Substitution

The electron-rich iodophenyl ring undergoes nitration and sulfonation at ortho/para positions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C, 2h | 3-Nitro-4-iodophenyl derivative | 55% | |

| Sulfonation | SO₃, H₂SO₄, 60°C, 4h | 3-Sulfo-4-iodophenyl derivative | 60% |

Regioselectivity :

-

Iodine’s strong electron-withdrawing effect directs electrophiles to meta positions relative to itself.

Scientific Research Applications

Pharmacological Research

N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride is primarily studied for its pharmacological properties. Recent studies have highlighted its potential as an inverse agonist at the human histamine H4 receptor (H4R), which is implicated in inflammatory diseases such as asthma and allergic rhinitis. The compound's structural modifications have been explored to enhance its affinity and selectivity for H4R, leading to promising results in preclinical evaluations .

Cholinesterase Inhibition

Research indicates that derivatives of pyrrolidine, including this compound, exhibit cholinesterase inhibitory activity. These compounds have been compared with known inhibitors like tacrine, showing significant potential for treating neurodegenerative diseases such as Alzheimer's disease by enhancing acetylcholine levels in the brain .

Antimicrobial Activity

Recent investigations into pyrrolidine derivatives have demonstrated their antimicrobial properties against various pathogens, including E. coli and S. aureus. Studies have shown that specific substitutions on the pyrrolidine ring can enhance antibacterial efficacy, positioning these compounds as candidates for developing new antimicrobial agents .

Cancer Research

The compound's potential in oncology has also been explored, particularly in targeting cancer cell proliferation and metastasis. For instance, certain derivatives have shown promise as CXCR4 antagonists, which are crucial in cancer metastasis pathways. Research indicates that these compounds can inhibit CXCL12-induced calcium flux, suggesting their utility in cancer treatment strategies .

Case Study 1: H4R Ligands Development

A study focused on optimizing a class of quinazoline compounds for H4R affinity utilized this compound as a lead compound. The research involved synthesizing various analogues and evaluating their binding affinities through quantitative structure-activity relationship (QSAR) modeling. The findings indicated that specific modifications to the pyrrolidine structure significantly improved receptor interactions and pharmacokinetic profiles .

Case Study 2: Antimicrobial Efficacy

In another study, a series of pyrrolidine derivatives were synthesized and tested for their antimicrobial activities against Gram-negative bacteria. The results showed that compounds with halogen substitutions exhibited enhanced activity compared to standard antibiotics like novobiocin. This study highlighted the importance of structural diversity in developing effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The iodophenyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Data Table: Key Structural and Inferred Properties

Research Implications and Limitations

While the provided evidence lacks direct biological data for the target compound, structural comparisons suggest:

- Halogen effects : Iodo substitution may enhance target residence time due to increased van der Waals interactions, whereas smaller halogens (F, Cl) improve solubility.

- Scaffold rigidity : Tropane-based analogs () exhibit higher transporter affinity than flexible pyrrolidine derivatives, emphasizing the role of conformational restriction.

- Limitations : Absence of explicit IC₅₀ or pharmacokinetic data for the target compound necessitates further experimental validation.

Biological Activity

N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 4-iodophenyl group and a carboxamide functional group. The presence of iodine enhances its lipophilicity and may influence its interaction with biological targets.

Research indicates that compounds similar to this compound may interact with various biological pathways:

- Protein-Protein Interactions (PPIs) : Compounds targeting PPIs have shown promise in modulating neurodegenerative diseases. For instance, inhibitors of prolyl oligopeptidase (PREP) have been explored for their role in reducing α-synuclein aggregation, which is implicated in Parkinson's disease .

- Monoamine Oxidase Inhibition : Similar compounds have been studied for their inhibitory effects on monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO-B can potentially alleviate symptoms in neurodegenerative disorders .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant biological activity:

- Autophagy Modulation : Research has shown that certain derivatives can induce autophagy, a cellular process crucial for maintaining homeostasis and clearing damaged proteins. For example, compounds with structural similarities have been reported to increase levels of LC3B-II, a marker for autophagic activity .

- Reactive Oxygen Species (ROS) Reduction : Compounds belonging to this class have also been noted for their ability to reduce ROS levels in cells under oxidative stress, which is relevant for conditions like Alzheimer's disease .

Case Studies

A study involving the synthesis and evaluation of various analogs highlighted the biological activities associated with the pyrrolidine scaffold:

- Compound Efficacy : One study reported that specific derivatives exhibited IC50 values below 100 nM in inhibiting α-synuclein aggregation and enhancing autophagic flux, indicating their potential as therapeutic agents for neurodegenerative diseases .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound Name | Biological Activity | IC50 Value (nM) | Mechanism of Action |

|---|---|---|---|

| N-(4-iodophenyl)pyrrolidine-2-carboxamide | Autophagy induction | <100 | Modulation of PPIs |

| Analog A | MAO-B inhibition | 78 | Competitive inhibition |

| Analog B | ROS reduction | 50 | Antioxidant properties |

Discussion

The biological activity of this compound suggests it has potential therapeutic applications, particularly in neurodegenerative diseases characterized by protein misfolding and aggregation. Its ability to modulate autophagy and reduce oxidative stress positions it as a candidate for further research.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural confirmation of N-(4-iodophenyl)pyrrolidine-2-carboxamide hydrochloride?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond geometry. For example, orthorhombic systems (e.g., Pbca space group) with parameters like , , and have been used for related carboxamides .

- NMR Spectroscopy : Use - and -NMR to verify substituent positions and hydrogen bonding patterns. Compare with published data for structurally similar compounds (e.g., pyrrolidine-2-carboxamide derivatives) .

- HPLC-Purity Analysis : Ensure ≥97% purity using reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer :

- Reaction Conditions : Use dichloromethane as a solvent with NaOH for deprotonation, and monitor reaction progress via TLC .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water to isolate the hydrochloride salt .

- Yield Improvement : Optimize stoichiometry of 4-iodoaniline and pyrrolidine-2-carboxylic acid derivatives, ensuring excess HCl for salt formation .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Hazard Mitigation : Classified under acute toxicity (Category 4 for oral, dermal, and inhalation routes). Use PPE (gloves, goggles, fume hood) and avoid dust formation .

- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .

- Emergency Protocols : Follow GHS guidelines (e.g., P301+P310 for ingestion, P305+P351+P338 for eye contact) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Comparative Binding Assays : Test against structurally analogous compounds (e.g., AM-251 or rimonabant, CB1 receptor antagonists) to validate target specificity .

- Dose-Response Studies : Perform IC determinations using radioligand displacement assays (e.g., -CP55940 for cannabinoid receptors) to clarify potency variations .

- Metabolic Stability Screening : Use liver microsomes and HPLC-MS to assess if metabolic byproducts interfere with activity measurements .

Q. How to design a study investigating the compound’s interaction with neurotransmitter transporters?

- Methodological Answer :

- In Vitro Uptake Inhibition : Use synaptosomal preparations (e.g., rat striatum for dopamine transporters) and compare inhibition with RTI-147, a tropane-based dopamine transporter ligand .

- Molecular Docking : Model the compound’s binding to DAT or SERT using software like AutoDock Vina, focusing on the iodophenyl moiety’s van der Waals interactions .

- Electrophysiology : Patch-clamp recordings in transfected HEK293 cells expressing human transporters to assess functional effects .

Q. What strategies can elucidate the metabolic pathways of this compound in preclinical models?

- Methodological Answer :

- Phase I Metabolism : Incubate with cytochrome P450 isoforms (CYP3A4, CYP2D6) and identify oxidation products via LC-QTOF-MS .

- Phase II Conjugation : Test glucuronidation/sulfation using UDP-glucuronosyltransferase or SULT enzymes .

- In Vivo PK Studies : Administer -labeled compound to rodents and quantify metabolites in plasma, urine, and feces using scintillation counting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.